Cas no 885956-93-4 (1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid)

1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
- 1-benzyl-2,5-dihydropyrrole-3-carboxylic Acid
- B64014
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- インチ: 1S/C12H13NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,14,15)
- InChIKey: ZGFXSXUDGMWSIG-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CCN(CC2C=CC=CC=2)C1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 267
- トポロジー分子極性表面積: 40.5
1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B150856-500mg |
1-benzyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid |
885956-93-4 | 500mg |
$ 550.00 | 2022-06-07 | ||
Life Chemicals | F1967-3105-0.5g |
1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid |
885956-93-4 | 95%+ | 0.5g |
$568.0 | 2023-09-06 | |
TRC | B150856-100mg |
1-benzyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid |
885956-93-4 | 100mg |
$ 135.00 | 2022-06-07 | ||
Life Chemicals | F1967-3105-5g |
1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid |
885956-93-4 | 95%+ | 5g |
$1794.0 | 2023-09-06 | |
Life Chemicals | F1967-3105-2.5g |
1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid |
885956-93-4 | 95%+ | 2.5g |
$1196.0 | 2023-09-06 | |
eNovation Chemicals LLC | D196012-1g |
1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid |
885956-93-4 | 95% | 1g |
$785 | 2024-08-03 | |
Life Chemicals | F1967-3105-0.25g |
1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid |
885956-93-4 | 95%+ | 0.25g |
$539.0 | 2023-09-06 | |
Life Chemicals | F1967-3105-1g |
1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid |
885956-93-4 | 95%+ | 1g |
$598.0 | 2023-09-06 | |
TRC | B150856-1g |
1-benzyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid |
885956-93-4 | 1g |
$ 865.00 | 2022-06-07 | ||
Life Chemicals | F1967-3105-10g |
1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid |
885956-93-4 | 95%+ | 10g |
$2512.0 | 2023-09-06 |
1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid 関連文献
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acidに関する追加情報
Introduction to 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (CAS No. 885956-93-4)
1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (CAS No. 885956-93-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrroles, which are five-membered heterocyclic compounds with a wide range of biological activities. The presence of the benzyl group and the carboxylic acid moiety imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is characterized by a pyrrole ring fused with a benzyl group at the 1-position and a carboxylic acid group at the 3-position. This configuration confers the compound with high reactivity and stability, which are essential for its use in synthetic chemistry and pharmaceutical formulations. The compound's ability to form stable derivatives through various chemical reactions makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.
Recent studies have highlighted the potential of 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid in the development of novel drugs. One notable area of research is its use as a scaffold for the design of inhibitors targeting specific enzymes involved in disease pathways. For instance, researchers have explored its potential as an inhibitor of histone deacetylases (HDACs), which are implicated in various cancers and neurodegenerative disorders. The ability of this compound to modulate HDAC activity has shown promising results in preclinical studies, suggesting its potential as a lead compound for further optimization.
In addition to its role as an enzyme inhibitor, 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid has also been investigated for its anti-inflammatory properties. Studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid have also been studied extensively. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its use as a drug candidate. The compound's good oral bioavailability and low toxicity make it suitable for chronic administration in clinical settings. Furthermore, its ability to cross the blood-brain barrier has been noted, indicating its potential for treating central nervous system (CNS) disorders.
In terms of synthetic methods, several efficient routes have been developed for the preparation of 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid. One common approach involves the condensation of benzylamine with an appropriate α-bromoketone followed by cyclization under acidic conditions. This method provides high yields and purity, making it suitable for large-scale production. Additionally, recent advancements in green chemistry have led to the development of environmentally friendly synthetic protocols that minimize waste and reduce energy consumption.
The safety profile of 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid has been extensively evaluated through various toxicological studies. These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses with minimal side effects. However, like any new chemical entity (NCE), it is essential to conduct comprehensive safety assessments before advancing to clinical trials. Preclinical data from animal models have shown promising results, supporting further investigation into its safety and efficacy in human subjects.
In conclusion, 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (CAS No. 885956-93-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for the development of novel therapeutics targeting various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future advancements in drug discovery and development.
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